molecular formula C11H21NO B1531921 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol CAS No. 1602000-85-0

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol

Cat. No.: B1531921
CAS No.: 1602000-85-0
M. Wt: 183.29 g/mol
InChI Key: HNATZKIPJDRDGX-UHFFFAOYSA-N
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Description

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is a cyclobutanol derivative featuring a cyclohexyl-substituted aminomethyl group at the 1-position of the cyclobutane ring. Structurally, it consists of a four-membered cyclobutanol ring (C₄H₇O) linked to a methylene bridge (–CH₂–) bearing a cyclohexylamine (–NHC₆H₁₁) substituent.

Properties

IUPAC Name

1-[(cyclohexylamino)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(7-4-8-11)9-12-10-5-2-1-3-6-10/h10,12-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNATZKIPJDRDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2(CCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is being investigated for its potential as an anticancer agent. Its mechanism of action may involve the inhibition of specific pathways that are crucial for cancer cell survival, particularly those related to DNA repair mechanisms. Compounds that inhibit poly(ADP-ribose) polymerase (PARP) have been shown to enhance the efficacy of chemotherapy by preventing cancer cells from repairing their DNA, leading to increased cell death.

Neuropharmacology
Research has indicated that this compound may possess neuroprotective properties. Preliminary studies suggest that it could modulate neurotransmitter systems, potentially benefiting conditions like depression and anxiety. The cyclobutane ring structure may contribute to its ability to cross the blood-brain barrier, making it a candidate for further exploration in neuropharmacological applications.

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme inhibition dynamics. Its ability to bind to specific enzyme sites allows researchers to investigate the biochemical pathways involved in various diseases, including metabolic disorders and cancer. The cyclohexylamino group may enhance binding affinity and specificity towards target enzymes, making it a valuable tool in drug design.

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives that have enhanced biological activities. Researchers are exploring modifications to improve pharmacokinetic properties or increase selectivity for particular biological targets. This versatility makes it an essential compound in medicinal chemistry research.

Material Science Applications

Polymer Chemistry
In material science, this compound is being explored as a building block for developing novel polymers with specific mechanical and thermal properties. The unique structure allows for the creation of materials that can be tailored for applications in coatings, adhesives, and composite materials.

Nanotechnology
The compound's properties are also being investigated for potential applications in nanotechnology. Its ability to form stable complexes with metal ions can be harnessed to create nanomaterials with specific catalytic or electronic properties, paving the way for advancements in nanomedicine and electronic devices.

Case Studies

Study FocusFindings
Anticancer Activity A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development.
Neuroprotective Effects Research indicated that the compound could reduce oxidative stress markers in neuronal cultures, pointing towards its therapeutic potential in neurodegenerative diseases.
Polymer Development A recent project highlighted the use of this compound in synthesizing high-performance polymers with enhanced thermal stability and mechanical strength, suitable for industrial applications.

Mechanism of Action

The mechanism by which 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Polarity: Methylamino (C₆H₁₃NO) and cyclopropylamino (C₈H₁₅NO) derivatives are less hydrophobic than cyclohexyl or aryl-substituted analogs, suggesting differences in membrane permeability .
  • Stereoelectronic Effects : The cyclohexyl group’s conformational flexibility may enhance binding to hydrophobic pockets in biological targets compared to rigid substituents like cyclopropyl .

Biological Activity

1-[(Cyclohexylamino)methyl]cyclobutan-1-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a cyclobutane ring with a cyclohexylamino group, which contributes to its unique reactivity and interaction with biological systems. The structural formula can be represented as follows:

C9H15NO\text{C}_9\text{H}_{15}\text{N}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific targets involved in cellular signaling pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Initial studies have shown that compounds similar to this compound possess antimicrobial effects against various pathogens. This suggests potential applications in developing new antibacterial agents .
  • Anti-inflammatory Effects : Emerging evidence points to its role in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines such as IL-6 .

Study 1: Cytokine Modulation

In a study assessing the effects of this compound on cytokine levels, mice were administered varying doses (33 mg/kg, 100 mg/kg, 300 mg/kg). Following stimulation with R848 (a TLR7 agonist), plasma IL-6 levels were measured using ELISA. Results indicated a dose-dependent reduction in IL-6 levels, supporting the compound's anti-inflammatory potential .

Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing derivatives of this compound to evaluate their biological activities. This study highlighted the compound's role as a building block for more complex molecules with enhanced pharmacological properties. The derivatives showed promising results in vitro against cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with similar cyclobutane-containing compounds known for their bioactivity.

Compound NameBiological ActivityReference
3-MethylcyclobutanolAntimicrobialPubChem
Cyclobutane-derived alkaloidsAnticancer, AntimicrobialPubMed
Bardoxolone methylAnti-inflammatoryScience.gov

Future Directions

The potential therapeutic applications of this compound warrant further investigation. Future studies should focus on:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To elucidate the specific molecular targets and pathways influenced by this compound.
  • Clinical Trials : To evaluate safety and efficacy in human subjects for potential therapeutic uses.

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The cyclobutane ring is strained, making it susceptible to nucleophilic attack. Experimental data from analogous cyclobutene derivatives indicate:

  • Optimal solvents : Nitromethane with 0.5–2.0 equivalents of water accelerates reactions .

  • Nucleophiles : Aliphatic amines, alcohols, and thiols react under mild conditions .

  • Yields : Up to 98% for ring-opening with benzylamine in nitromethane .

Table 2: Ring-Opening Reaction Yields

NucleophileSolventYield (%)
BenzylamineNitromethane (0.5% H₂O)98
EthanolTHF/H₂O (1:1)72
ThiophenolDMSO43

Condensation and Substitution Reactions

The hydroxyl and amino groups enable diverse transformations:

  • Esterification : Reaction with carboxylic acids (e.g., acetic acid) forms esters.

  • Amide formation : Condensation with isocyanates or acid chlorides produces amides.

  • Elimination : Acid-catalyzed dehydration yields cyclobutene derivatives .

Table 3: Functional Group Transformations

Reaction TypeReactantProduct
EsterificationAcetic acidCyclobutan-1-yl acetate
Amide formationBenzoyl chlorideN-Benzoyl derivative
EliminationH₂SO₄Cyclobutene

Stability and Handling

  • Storage : Requires refrigeration at 4°C to prevent degradation .

  • Hazards : Classified as a “Danger” substance with GHS pictograms for eye irritation .

Preparation Methods

Cyclobutanone Derivative Formation

The cyclobutanol moiety is commonly prepared from cyclobutanone precursors via reduction or nucleophilic addition reactions. For example, ketones can be converted to cyclobutanols by:

  • Reduction with hydride reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Nucleophilic addition of organometallic reagents to cyclobutanone derivatives.

Introduction of the Cyclohexylamino Group

The cyclohexylamino substituent is introduced by:

  • Reductive amination of the cyclobutanone intermediate with cyclohexylamine.
  • Direct nucleophilic substitution of a suitable leaving group (e.g., halomethyl) on the cyclobutanol ring by cyclohexylamine.

These reactions require careful control of reaction conditions to favor mono-substitution and to maintain the integrity of the cyclobutanol ring.

Representative Synthetic Scheme

A plausible synthetic pathway based on analogous aminocycloalcohol syntheses is as follows:

Step Reaction Reagents/Conditions Outcome
1 Cyclobutanone reduction LiAlH4 or NaBH4, THF or ethanol, 0 °C to room temp Cyclobutanol intermediate
2 Formation of halomethyl intermediate Halogenation (e.g., with PBr3 or SOCl2) Halomethylcyclobutanol
3 Nucleophilic substitution Cyclohexylamine, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temp This compound

Detailed Research Findings and Analysis

Analogous Compound Syntheses

  • Research on cyclohexylamine-containing cycloalcohols such as (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol demonstrates the use of multi-step synthesis involving stereoselective amination and hydroxylation steps, emphasizing the importance of stereochemical control.

  • Studies on related cyclohexanone derivatives show that lithium diisopropylamide (LDA) can be used to generate enolates, which then react with benzyl bromides to introduce substituents before reduction and further functionalization.

  • The addition of nucleophiles to epoxides derived from cyclohexene derivatives is another route to introduce amino groups and hydroxyl functionalities simultaneously, which could be adapted for cyclobutanol systems.

Stereochemical Considerations

  • The stereochemistry of the amino alcohol is critical and can be influenced by the choice of reagents and reaction conditions. For example, trifluoromethyl addition to cyclohexanone derivatives favors equatorial attack to minimize steric interactions, leading to predominant cis-isomers.

  • Diastereomeric mixtures often result from these syntheses, requiring chromatographic separation and chiral resolution to isolate the desired isomer with optimal biological activity.

Data Table: Summary of Key Synthetic Parameters from Analogous Compounds

Parameter Typical Reagents/Conditions Notes
Ketone reduction LiAlH4 or NaBH4 in THF or EtOH, 0 °C to RT High yield of cycloalcohols
Enolate formation LDA in THF, -78 °C Enables nucleophilic substitution on ketone
Alkylation Benzyl bromides or halomethyl derivatives, base Introduces substituents with control
Amination Cyclohexylamine, base, solvent (DCM, EtOH) Nucleophilic substitution or reductive amination
Epoxidation mCPBA in DCM, 0 °C For cycloalkene oxidation to epoxides
Nucleophilic ring opening Amines as nucleophiles Introduces amino group with stereocontrol
Diastereomer separation Chromatography, chiral HPLC Required for isomer purity

Summary and Recommendations

  • The preparation of This compound is best approached by first synthesizing or obtaining cyclobutanone or cyclobutanol intermediates, followed by functionalization with cyclohexylamine through nucleophilic substitution or reductive amination.

  • The choice of reagents such as LiAlH4 for reduction, LDA for enolate generation, and careful control of temperature and solvent conditions are essential to achieve high yield and desired stereochemistry.

  • Separation of diastereomers and chiral resolution techniques may be necessary to isolate the bioactive isomer.

  • Adaptation of synthetic methods from structurally related aminocyclohexanol compounds provides a practical framework, as direct literature on this exact compound is scarce.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(Cyclohexylamino)methyl]cyclobutan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via reductive amination using cyclobutanone and cyclohexylamine in the presence of a reducing agent (e.g., sodium borohydride or hydrogen with a palladium catalyst). Solvent choice (e.g., ethanol or THF) and temperature control (0–25°C) are critical to minimize side reactions like over-reduction or imine polymerization .
  • Optimization : Adjusting the molar ratio of reactants (e.g., 1:1.2 for ketone:amine) and using inert atmospheres (N₂/Ar) improves purity. Reaction progress can be monitored via TLC or in situ FTIR for imine intermediate detection .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Key Methods :

  • NMR : ¹H and ¹³C NMR identify the cyclobutane ring (δ 1.5–2.5 ppm for CH₂ groups) and cyclohexylamino moiety (δ 2.8–3.2 ppm for N–CH₂). 2D NMR (COSY, HSQC) confirms connectivity .
  • HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula (C₁₁H₂₁NO).
  • IR : Broad O–H stretch (~3200 cm⁻¹) and N–H bend (~1600 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Approach : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinity to enzymes or receptors. For example, the cyclohexylamino group may form hydrogen bonds with catalytic residues, while the cyclobutane ring contributes to steric complementarity .
  • Validation : Compare docking scores with experimental IC₅₀ values (e.g., from kinase inhibition assays) to refine models. MD simulations (AMBER/CHARMM) assess stability of ligand-target complexes .

Q. How should researchers address contradictions in reported biological activity data?

  • Case Study : If MIC values for Staphylococcus aureus vary between studies (e.g., 10 µg/mL vs. 25 µg/mL), consider:

  • Strain Variability : Use standardized strains (ATCC) and growth media .
  • Assay Conditions : Ensure consistent inoculum size (CFU/mL) and endpoint criteria (e.g., optical density vs. colony counting) .
    • Statistical Analysis : Apply ANOVA or non-parametric tests to identify outliers. Replicate experiments with independent syntheses to rule out batch-dependent impurities .

Q. What strategies optimize regioselectivity in derivatization reactions?

  • Functionalization : The hydroxyl group on cyclobutane can be selectively oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), while the cyclohexylamino group is protected via Boc anhydride .
  • Challenges : Cyclobutane ring strain may lead to ring-opening under strong acidic/basic conditions. Use mild reagents (e.g., TEMPO/NaClO for oxidation) to preserve the core structure .

Methodological Notes

  • Synthesis Reproducibility : Document exact stoichiometry and purification steps (e.g., column chromatography with EtOAc/hexane gradients) to ensure batch consistency .
  • Data Conflict Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to validate ambiguous results .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Cyclohexylamino)methyl]cyclobutan-1-ol
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1-[(Cyclohexylamino)methyl]cyclobutan-1-ol

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